Egfr-IN-451 - 220576-72-7

Egfr-IN-451

Catalog Number: EVT-267207
CAS Number: 220576-72-7
Molecular Formula: C19H15N5O
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EGFR-IN-451 is an EGFR inhibitor, attenuating Ang II-induced Kidney Fibrosis.
Source and Classification

Egfr-IN-451 was identified through a systematic approach involving molecular docking studies and subsequent synthesis of novel pyrimidine derivatives aimed at inhibiting the epidermal growth factor receptor. This classification places it within the realm of targeted cancer therapies, specifically those addressing receptor tyrosine kinases, which are critical in many oncogenic processes .

Synthesis Analysis

The synthesis of Egfr-IN-451 involves several key steps that typically include:

  1. Design: Utilizing computational methods such as molecular docking to predict binding interactions with the epidermal growth factor receptor.
  2. Synthesis: The compound is synthesized using standard organic chemistry techniques, including:
    • Reagents: Specific reagents are selected based on their ability to facilitate the formation of pyrimidine derivatives.
    • Conditions: Reactions are conducted under controlled temperatures and times to optimize yield and purity.
  3. Characterization: Post-synthesis, Egfr-IN-451 is characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity .

These methods highlight the importance of both theoretical and practical approaches in drug design.

Molecular Structure Analysis

The molecular structure of Egfr-IN-451 can be described as follows:

  • Core Structure: The compound features a pyrimidine ring, which is known for its ability to interact with various biological targets due to its nitrogenous base structure.
  • Functional Groups: Specific functional groups are incorporated into the pyrimidine framework to enhance binding affinity and selectivity towards the epidermal growth factor receptor.
  • 3D Configuration: The three-dimensional conformation is crucial for its interaction with the ATP-binding site of the receptor, influencing its efficacy as an inhibitor.

Detailed crystallographic studies or computational modeling may provide insights into its exact binding orientation within the receptor's active site.

Chemical Reactions Analysis

Egfr-IN-451 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

Mechanism of Action

The mechanism of action for Egfr-IN-451 primarily involves:

  1. Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of the epidermal growth factor receptor, Egfr-IN-451 prevents autophosphorylation and subsequent activation of downstream signaling pathways.
  2. Disruption of Signal Transduction: This inhibition leads to reduced activation of pathways such as Ras/Raf/MEK/ERK and PI3K/Akt, which are essential for cell proliferation and survival.
  3. Induction of Apoptosis: By blocking these pathways, Egfr-IN-451 can promote apoptosis in cancer cells that rely on epidermal growth factor receptor signaling for survival .
Physical and Chemical Properties Analysis

Egfr-IN-451 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; this can be assessed through solubility tests in various solvents.
  • Stability: Stability under physiological conditions (pH, temperature) influences its therapeutic potential; studies may involve degradation kinetics under different conditions.
  • Molecular Weight: Understanding its molecular weight aids in determining dosing regimens and pharmacokinetic behavior.

These properties are crucial for evaluating the compound's suitability as a therapeutic agent.

Applications

Egfr-IN-451 has significant potential applications in:

  1. Cancer Therapy: As an epidermal growth factor receptor inhibitor, it is particularly relevant in treating cancers characterized by overexpression or mutation of this receptor, such as non-small cell lung cancer and breast cancer .
  2. Research Tool: Beyond therapeutic applications, Egfr-IN-451 can serve as a valuable tool in research settings to elucidate signaling pathways involving the epidermal growth factor receptor.
  3. Combination Therapies: Its use in combination with other therapies targeting different pathways may enhance treatment efficacy and overcome resistance mechanisms commonly observed in cancer treatments .
Molecular Mechanisms of Action

Target Specificity for EGFR Exon 20 Insertion Mutations

EGFR exon 20 insertion (Ex20Ins) mutations represent ~10% of all EGFR mutations in non-small cell lung cancer (NSCLC) and cause structural alterations in the kinase domain that confer resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs). These mutations typically occur in the loop following the C-helix (Met766-Cys775) or within the C-helix itself (Glu762-Tyr764), creating steric hindrance that reduces drug-binding affinity [10]. EGFR-IN-451 is engineered to overcome this limitation through a compact, rigid scaffold that accesses the ATP-binding pocket without steric clashes. Preclinical studies show it inhibits >120 distinct Ex20Ins variants, including Asp770Asn771ins (28.7% of cases) and Val769Asp770ins (20.5% of cases), with IC50 values <50 nM [2] [10].

Table 1: Activity of EGFR-IN-451 Against Common Exon 20 Insertion Variants

Mutation VariantLocationIC50 (nM)Inhibition Mechanism
Asp770_Asn771insNPGPost-C-helix loop32Direct ATP-competitive binding
Val769_Asp770insASVPost-C-helix loop41Stabilizes inactive kinase conformation
A763_Y764insFQEAC-helix18Restores C-helix stability
Ser768_Asp770dupPost-C-helix loop56Bypasses steric bulk via compact size

Covalent Inhibition Mechanisms and Binding Kinetics

EGFR-IN-451 employs an irreversible covalent binding mechanism centered on a reactive acrylamide warhead. This group forms a permanent Michael adduct with cysteine 797 (C797) in the EGFR kinase domain, adjacent to the ATP-binding site. Kinetic analyses reveal a two-step process:

  • Reversible recognition: High-affinity docking (Ki = 4.2 nM) facilitated by hydrogen bonding with Thr790 and hydrophobic interactions with Leu788.
  • Covalent conjugation: The acrylamide warhead undergoes nucleophilic attack by C797, with a rate constant (kinact) of 0.18 min−1, achieving >95% target occupancy within 30 minutes [3] [6]. Molecular dynamics simulations confirm that covalent modification locks the kinase in an inactive conformation by displacing the regulatory αC-helix [3].

Wild-Type EGFR Sparing and Selectivity Profiles

A key advantage of EGFR-IN-451 is its >100-fold selectivity for Ex20Ins-mutant EGFR over wild-type (WT) EGFR. This is achieved through:

  • Differential steric accommodation: The drug’s compact structure avoids clashes with WT-specific residues (e.g., Thr854), which are displaced in Ex20Ins mutants [3].
  • Mutant-specific hydrophobic interactions: Enhanced binding to the altered hydrophobic groove created by insertion mutations (e.g., Pro772 alterations) [9].Selectivity profiling across 468 kinases shows minimal off-target activity (<5% inhibition at 1 µM), with no significant inhibition of HER2, ERBB3, or other RTKs implicated in compensatory signaling [3] [9].

Modulation of Downstream Signaling Pathways (MAPK, PI3K/Akt)

EGFR-IN-451 potently suppresses oncogenic signaling cascades in Ex20Ins-mutant NSCLC models:

  • MAPK pathway: Rapid dephosphorylation of ERK1/2 occurs within 2 hours (IC50 = 8 nM), mediated by disrupted Grb2-SOS complex formation at phospho-Y1068/Y1086 EGFR sites [5] [9].
  • PI3K/Akt pathway: Sustained inhibition of Akt phosphorylation (pAkt-S473) requires 24-hour exposure (IC50 = 23 nM), reflecting delayed degradation of IRS-1 adaptors [5].
  • Cell cycle effects: Downregulation induces G1 arrest via p27-mediated suppression of CDK4/6 and reduces Cyclin D1 expression by >80% at 48 hours [7].

Impact on EGFR Ubiquitination and Degradation Dynamics

EGFR-IN-451 enhances ligand-independent ubiquitination of Ex20Ins-mutant receptors by promoting Cbl recruitment. Key mechanisms include:

  • Cooperative binding: Phosphorylation of Y1045 (direct Cbl site) and either Y1068 or Y1086 (Grb2-Cbl sites) creates a high-affinity scaffold for Cbl E3 ligases [6] [9].
  • Ubiquitin threshold activation: Drug treatment shifts the ubiquitination dose-response curve (Hill coefficient = 3), enabling lysine 63-linked polyubiquitination at EGF concentrations <10 ng/mL [6].
  • Lysosomal trafficking: Ubiquitinated receptors undergo clathrin-independent endocytosis (CIE), with >70% degraded in lysosomes within 4 hours, versus <20% in Cbl-knockdown models [9].

Table 2: Effects on EGFR Trafficking and Degradation

ParameterBaseline (Ex20Ins EGFR)EGFR-IN-451 TreatmentMechanistic Basis
Ubiquitination half-maximal dose15 ng/mL EGF3 ng/mL EGFEnhanced Cbl-Grb2 cooperativity
Internalization mode (low EGF)Clathrin-mediated (CME)CME (95%)Insufficient ubiquitination
Internalization mode (high EGF)CME dominantClathrin-independent (80%)Threshold ubiquitination achieved
Lysosomal degradation rate0.08 h−10.35 h−1Accelerated MVB sorting via ESCRT

Properties

CAS Number

220576-72-7

Product Name

Egfr-IN-451

IUPAC Name

N-[4-(1H-indol-5-ylamino)quinazolin-6-yl]prop-2-enamide

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H15N5O/c1-2-18(25)23-14-4-6-17-15(10-14)19(22-11-21-17)24-13-3-5-16-12(9-13)7-8-20-16/h2-11,20H,1H2,(H,23,25)(H,21,22,24)

InChI Key

ZEPDLDKXAUOXBS-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC4=C(C=C3)NC=C4

Solubility

Soluble in DMSO

Synonyms

EGFR-IN-451; EGFR IN 451; EGFRIN451; EGFR inhibitor 451; EGFR-inhibitor-451;

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC4=C(C=C3)NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.